molecular formula C18H22N6 B2450198 N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897619-44-2

N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2450198
CAS No.: 897619-44-2
M. Wt: 322.416
InChI Key: LKJOMQRHLPODBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, which serves as a core scaffold for the development of protein kinase inhibitors . This compound is of significant interest in early-stage drug discovery research, particularly in oncology. Its molecular design incorporates key pharmacophoric features that are characteristic of ATP-competitive enzyme inhibitors, suggesting potential utility in targeting tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) . The 1H-pyrazolo[3,4-d]pyrimidine moiety acts as a heteroaromatic system designed to occupy the adenine binding pocket of the kinase domain, while the N-benzyl and piperidin-1-yl substituents are intended to interact with adjacent hydrophobic regions, a design strategy that has yielded potent EGFR inhibitory activity in closely related analogs . Researchers can employ this compound as a chemical tool to explore intracellular signaling pathways and to study the mechanisms of cell proliferation and survival. Its structure aligns with derivatives that have demonstrated broad-spectrum cytotoxic activity in various cancer cell lines and the ability to induce cell cycle arrest and apoptosis . This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-23-16-15(13-20-23)17(24-10-6-3-7-11-24)22-18(21-16)19-12-14-8-4-2-5-9-14/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJOMQRHLPODBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amine Functional Group Reactivity

The secondary amine (-NH-) at position 6 of the pyrazolo[3,4-d]pyrimidine core is a primary reactive site:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form tertiary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.

Reaction TypeReagentSolventConditionsProduct
AlkylationCH₃IDMF60°C, 12hN-methyl derivative
AcylationAcClCH₂Cl₂RT, 2hAcetylated amide

Schiff Base Formation

The amine reacts with aldehydes (e.g., benzaldehyde) to form imines, which are stabilized by conjugation with the aromatic system .

Heterocyclic Ring Reactivity

The pyrazolo[3,4-d]pyrimidine scaffold undergoes electrophilic and nucleophilic substitutions:

Electrophilic Substitution

  • Nitration : Occurs at position 3 or 5 of the pyrimidine ring under mixed acid (HNO₃/H₂SO₄) conditions .

  • Halogenation : Bromine or iodine can be introduced using NBS or I₂ in acetic acid .

Nucleophilic Aromatic Substitution

The chlorine atom (if present in analogues) at position 4 can be replaced by amines or alkoxides .

Piperidine and Benzyl Group Modifications

  • Piperidine : Participates in ring-opening reactions with strong acids or bases, yielding linear amines .

  • Benzyl Group : Susceptible to hydrogenolysis (H₂/Pd-C) to remove the benzyl protecting group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalystLigandSubstrateApplication
SuzukiPd(OAc)₂DavePhosAryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃XantphosAryl halidesN-aryl analogues

Example: Reaction with 3-bromopyridine under Pd catalysis yields pyridine-substituted derivatives .

Oxidation and Reduction

  • Oxidation : The pyrimidine ring resists oxidation, but the benzyl group can be oxidized to ketones using KMnO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a dihydro derivative .

Key Mechanistic Insights

  • Steric Effects : The methyl group at position 1 hinders reactions at adjacent sites, favoring regioselectivity .

  • Solvent Dependency : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions .

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine features a piperidine ring and a pyrazolo[3,4-d]pyrimidine core, which contribute to its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a valuable subject of study.

Medicinal Chemistry

This compound is primarily investigated for its pharmacological properties. It has been shown to exhibit:

  • Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, studies have demonstrated its potential to target protein kinases that are crucial for tumor growth .
  • Neuroprotective Effects : The compound has been explored for its ability to protect neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Studies

This compound is utilized in various biological assays:

  • Enzyme Inhibition Studies : It serves as a tool for studying enzyme interactions and mechanisms of inhibition. For instance, it has been used to investigate the inhibition of certain proteases that play roles in disease progression .
  • Receptor Binding Studies : The compound's ability to bind to specific receptors allows researchers to explore its effects on signaling pathways within cells .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

In a study published in Cancer Research, researchers demonstrated that this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways . The findings suggest its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

A study in Neuroscience Letters reported that this compound exhibited protective effects against oxidative stress-induced neuronal damage. This positions the compound as a candidate for further development in neuroprotective therapies .

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylpiperidine-4-carboxaldehyde
  • 1-Benzyl-4-piperidone
  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific combination of functional groups and its potential pharmacological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique combination of a piperidine ring and a pyrazolo[3,4-d]pyrimidine core, making it a subject of interest for various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6C_{18}H_{22}N_{6}. Its structure can be represented as follows:

InChI 1S C18H22N6 c1 23 16 15 13 20 23 17 24 10 6 3 7 11 24 22 18 21 16 19 12 14 8 4 2 5 9 14 h2 4 5 8 9 13H 3 6 7 10 12H2 1H3 H 19 21 22 \text{InChI 1S C18H22N6 c1 23 16 15 13 20 23 17 24 10 6 3 7 11 24 22 18 21 16 19 12 14 8 4 2 5 9 14 h2 4 5 8 9 13H 3 6 7 10 12H2 1H3 H 19 21 22 }

Key Features

Feature Details
Molecular Weight 342.41 g/mol
IUPAC Name This compound
CAS Number 897619-44-2

This compound interacts with specific molecular targets such as enzymes and receptors. This binding modulates their activity and leads to various biological effects. The exact pathways involved vary based on the biological system being studied.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance:

  • In vitro studies : Compounds similar to N-benzyl derivatives have shown significant inhibitory effects on various cancer cell lines including lung cancer (A549), breast cancer (MDA-MB231), and prostate cancer (LNCaP) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • In vivo studies : Animal models have demonstrated that these compounds can significantly reduce tumor growth and metastasis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to neurological disorders. Studies indicate that it may act as an inhibitor of cholinesterase and monoamine oxidase B (MAO-B), which are crucial in the treatment of Alzheimer's disease .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has shown that modifications to the piperidine ring and substituents on the pyrazolo core can enhance biological activity. For example:

  • Compounds with additional halogen substitutions on the benzyl group exhibited improved binding affinity to target receptors .
  • The presence of a piperidine moiety has been associated with increased potency against certain cancer types .

Summary of Biological Activities

Activity Type Effect Cell Line/Model
AnticancerInhibition of cell growthA549 (Lung), MDA-MB231 (Breast)
Enzyme InhibitionCholinesterase inhibitionIn vitro assays
Neurological ActivityPotential MAO-B inhibitionAnimal models

Comparison with Similar Compounds

Compound Name Activity Notes
N-benzylpiperidineModerate anticancer activityLacks specificity
1-Benzylpyrazole derivativesHigh potency in enzyme inhibitionEffective against multiple targets
N-methyl-N-(pyrazolyl)-substituted analogsBroad-spectrum anticancer effectsVaried efficacy based on substitutions

Case Study 1: Anticancer Efficacy

A study published in ACS Omega explored the synthesis and evaluation of N-benzyl derivatives against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast and liver cancer cells, indicating strong potential for development as therapeutic agents .

Case Study 2: Neurological Applications

Research highlighted in MDPI journals detailed the efficacy of N-benzyl derivatives in treating Alzheimer's disease through dual cholinesterase inhibition and antioxidant effects. These compounds showed promise in reducing amyloid-beta aggregation in vitro .

Q & A

Basic: What are the key synthetic strategies for preparing pyrazolo[3,4-d]pyrimidin-6-amine derivatives, and how do reaction conditions influence yield?

Pyrazolo[3,4-d]pyrimidin-6-amine derivatives are synthesized via multistep reactions involving cyclization and substitution. For example, N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be synthesized by reacting pyrazol-3-one derivatives with aldehydes (e.g., pyrazol-4-carboxaldehyde) in PEG-400 under basic conditions (sodium acetate), followed by guanidine hydrochloride to form the pyrimidine ring . Solvent choice (e.g., PEG-400 vs. acetonitrile) and catalysts (e.g., meglumine in multicomponent reactions) critically affect reaction efficiency and regioselectivity .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on 1H/13C NMR, IR spectroscopy, and X-ray crystallography . For example, in related pyrazolo[3,4-d]pyrimidines, methyl and piperidinyl substituents are identified via characteristic NMR shifts (e.g., δ 2.5–3.5 ppm for methyl groups) and IR absorption bands for amine functionalities (~3300 cm⁻¹). X-ray analysis resolves regiochemistry and steric effects in substituted derivatives .

Basic: What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screening should include:

  • Kinase inhibition assays (e.g., RET kinase inhibition using in vitro phosphorylation assays) .
  • Receptor binding studies (e.g., A2A adenosine receptor antagonism via radioligand displacement assays) .
  • Cytotoxicity profiling (e.g., MTT assays on cancer cell lines like MCF-7) .

Advanced: How can dual-acting compounds (e.g., A2A receptor antagonists with HDAC inhibition) be designed using this scaffold?

Dual-targeting derivatives require rational substitution at the 4-position (piperidinyl) and 6-position (amine) . For example:

  • Introduce hydrophobic side chains (e.g., furan-2-yl) at the 4-position to enhance A2A receptor binding .
  • Modify the 6-amine with zinc-binding groups (e.g., hydroxamic acids) to confer HDAC inhibitory activity .
  • Validate dual activity using HDAC enzymatic assays (fluorometric) and A2A receptor cAMP modulation studies .

Advanced: How do substituent variations at the 1- and 3-positions affect structure-activity relationships (SAR) in kinase inhibition?

  • 1-Methyl substitution : Enhances metabolic stability but may reduce solubility.
  • 3-Position modifications (e.g., aryl/alkynyl groups): Improve kinase selectivity by occupying hydrophobic pockets. For instance, 3-(pyridin-3-ylethynyl) derivatives show RET kinase inhibition (IC50 < 100 nM) due to π-π stacking interactions .
  • Piperidinyl at 4-position : Critical for binding to kinase ATP pockets; replacing piperidine with morpholine reduces potency .

Advanced: How should contradictory activity data (e.g., in vitro vs. cellular assays) be analyzed?

Contradictions often arise from differences in membrane permeability, off-target effects, or assay conditions . Mitigation strategies include:

  • Pharmacokinetic profiling (e.g., logP, PAMPA permeability) to assess cellular uptake .
  • Counter-screening against unrelated kinases/proteases to identify off-target interactions .
  • Dose-response validation using orthogonal assays (e.g., Western blotting for target phosphorylation vs. cell viability) .

Advanced: What strategies optimize PROTACs design based on this scaffold for targeted protein degradation?

To design PROTACs:

  • Linker attachment : Introduce polyethylene glycol (PEG) or alkyl chains at the 1- or 6-positions to conjugate E3 ligase ligands (e.g., thalidomide analogs) .
  • Ternary complex validation : Use surface plasmon resonance (SPR) to confirm ternary complex formation between the PROTAC, target kinase (e.g., BTK), and E3 ligase .
  • Degradation efficiency : Measure ubiquitination and target protein levels via immunoblotting in relevant cell lines .

Advanced: How can kinase selectivity profiles be systematically assessed?

Use kinome-wide profiling panels (e.g., Eurofins KinaseProfiler™) to evaluate selectivity across 300+ kinases. For example, compound 7a ( ) showed >50-fold selectivity for RET over VEGFR2 and EGFR. Key parameters:

  • ATP concentration : Test at physiological (1 mM) and low (0.1 mM) ATP to identify competitive inhibitors.
  • Cellular target engagement : Use NanoBRET™ or CETSA to confirm target binding in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.